4-Bromo-2,5-dichlorobenzoic acid

Description

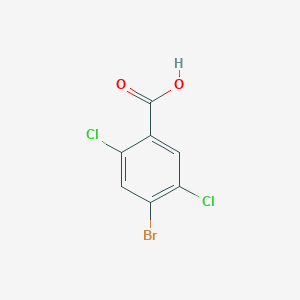

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJHKDHDHAPDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585485 | |

| Record name | 4-Bromo-2,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885532-41-2 | |

| Record name | 4-Bromo-2,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,5-dichlorobenzoic acid

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2), a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. This document delves into its physicochemical properties, proposes a plausible synthetic pathway based on established chemical principles, explores its potential applications as a key building block in medicinal chemistry, and outlines critical safety and handling protocols. The content is structured to deliver expert insights and actionable knowledge for laboratory applications.

Introduction and Core Chemical Identity

4-Bromo-2,5-dichlorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom and two chlorine atoms on the benzene ring, imparts unique electronic and steric properties that make it a valuable intermediate in organic synthesis. The presence of multiple halide substituents allows for regioselective functionalization through various cross-coupling reactions, while the carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other transformations crucial for the construction of complex molecular architectures.

The strategic placement of the halogens influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a subject of interest for structure-activity relationship (SAR) studies in drug development. While specific literature on this exact molecule is not abundant, its structural similarity to other widely used building blocks suggests significant potential in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Structural Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development. The key identifiers and properties of 4-Bromo-2,5-dichlorobenzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 885532-41-2 | [1], [2] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1] |

| Molecular Weight | 269.91 g/mol | [1] |

| IUPAC Name | 4-Bromo-2,5-dichlorobenzoic acid | [3] |

| SMILES | C1=C(C(=CC(=C1C(=O)O)Cl)Br)Cl | [1] |

| InChI Key | DVJHKDHDHAPDPH-UHFFFAOYSA-N | [3] |

| Appearance | White to off-white crystalline powder (predicted) | Inferred from related compounds |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Store at room temperature | [1] |

Synthesis and Purification: A Plausible Experimental Protocol

Proposed Synthetic Pathway

A plausible two-step synthesis starts from the commercially available 2,5-dichlorotoluene. The first step involves a regioselective bromination, followed by oxidation of the methyl group to a carboxylic acid.

Caption: Proposed synthesis of 4-Bromo-2,5-dichlorobenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2,5-dichlorotoluene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 2,5-dichlorotoluene (1 equivalent) and a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 equivalents).

-

Bromination: Slowly add bromine (Br₂, 1.05 equivalents) dropwise from the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. The organic layer is then separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-Bromo-2,5-dichlorotoluene.

Step 2: Synthesis of 4-Bromo-2,5-dichlorobenzoic acid

-

Oxidation: The crude 4-Bromo-2,5-dichlorotoluene from the previous step is dissolved in a suitable solvent system (e.g., a mixture of pyridine and water). Potassium permanganate (KMnO₄, ~3 equivalents) is added portion-wise to the stirred solution.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature until the purple color of the permanganate disappears.

-

Filtration and Acidification: The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then cooled and acidified with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid product.

-

Purification: The crude 4-Bromo-2,5-dichlorobenzoic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the final product.

Applications in Drug Discovery and Organic Synthesis

Halogenated benzoic acids are pivotal building blocks in medicinal chemistry. The presence of bromine and chlorine atoms in 4-Bromo-2,5-dichlorobenzoic acid provides multiple avenues for molecular elaboration.

-

Scaffold for Bioactive Molecules: This compound can serve as a foundational scaffold for the synthesis of a wide range of potentially bioactive molecules. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the halogen atoms can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.[4]

-

Intermediate for API Synthesis: Structurally related compounds, such as 5-bromo-2-chlorobenzoic acid, are known intermediates in the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin.[5][6] This suggests that 4-Bromo-2,5-dichlorobenzoic acid could be a valuable precursor for novel therapeutic agents in various disease areas, including metabolic disorders, inflammation, and oncology.

-

Probing Structure-Activity Relationships (SAR): The unique substitution pattern of this molecule makes it an excellent tool for SAR studies. By systematically modifying the molecule at the bromine, chlorine, or carboxylic acid positions, medicinal chemists can probe the interactions of the resulting compounds with biological targets and optimize their pharmacological properties.

Caption: Potential synthetic transformations and applications.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 4-Bromo-2,5-dichlorobenzoic acid is not widely published, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine and two chlorine atoms.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2,5-dichlorobenzoic acid. The following information is based on Safety Data Sheets (SDS) for this compound and structurally similar chemicals.[7]

-

Hazard Identification: While specific toxicity data is limited, related compounds are known to cause skin and eye irritation.[7] Inhalation of dust may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator should be used if dust is generated.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.[7]

-

Conclusion

4-Bromo-2,5-dichlorobenzoic acid represents a promising, albeit under-characterized, building block for chemical synthesis. Its polysubstituted halogenated structure offers a versatile platform for the development of novel compounds with potential applications in pharmacology and material science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety information to enable its effective use in research and development endeavors. Further investigation into the reactivity and applications of this compound is warranted and is expected to yield valuable insights and discoveries.

References

-

Oakwood Chemical. 4-Bromo-2,5-dichlorobenzoic acid.[Link]

- Google Patents.Process for producing 4-bromo- 2,5-dichlorophenol.

-

PubChem. 4-bromo-2,5-dichlorobenzoic acid.[Link]

- Google Patents.

-

PubChem. 4-Bromo-2-chlorobenzoic acid.[Link]

- Google Patents.

- Google Patents.The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

ResearchGate. Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal.[Link]

-

EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.[Link]

-

SpectraBase. 4-Bromo-2-chlorobenzoic acid.[Link]

-

PubChem. 4-Bromo-2,5-difluorobenzoic acid.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromo-2,5-dichlorobenzoic acid [oakwoodchemical.com]

- 3. PubChemLite - 4-bromo-2,5-dichlorobenzoic acid (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. echemi.com [echemi.com]

physicochemical properties of 4-Bromo-2,5-dichlorobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-dichlorobenzoic Acid

Introduction: A Strategic Intermediate in Modern Synthesis

4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2) is a halogenated aromatic carboxylic acid.[1][2] Its trifunctional nature—featuring a carboxylic acid group, a bromine atom, and two chlorine atoms on a benzene ring—renders it a highly strategic and versatile intermediate in synthetic chemistry. For researchers in drug discovery and materials science, the precise arrangement of these functional groups offers a scaffold ripe for selective modification through reactions such as nucleophilic aromatic substitution, cross-coupling, and esterification. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for predictable reaction design, process optimization, purification strategy, and formulation development.

This guide provides a technical deep dive into the core physicochemical attributes of 4-Bromo-2,5-dichlorobenzoic acid. It moves beyond a simple listing of data points to elucidate the standard methodologies for their experimental determination, providing the causal insights necessary for robust scientific application.

Compound Identification and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. The key identifiers and structural details for 4-Bromo-2,5-dichlorobenzoic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-2,5-dichlorobenzoic acid | [3] |

| CAS Number | 885532-41-2 | [1][4] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1] |

| Molecular Weight | 269.91 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1C(=O)O)Cl)Br)Cl | [1] |

| InChIKey | DVJHKDHDHAPDPH-UHFFFAOYSA-N | [3] |

Computational Physicochemical Properties

In the absence of comprehensive experimental data in publicly accessible literature, computational models provide valuable, predictive insights into the molecule's behavior. These values are essential for initial experimental design and for understanding the compound's likely pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).

| Property | Predicted Value | Significance in Research & Development |

| logP (Octanol-Water Partition Coefficient) | 3.45 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests the molecule has good potential for oral bioavailability, as it falls below the 140 Ų threshold typical for cell permeability.[1] |

| Hydrogen Bond Donors | 1 | The single carboxylic acid proton is the sole H-bond donor. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxyl group act as H-bond acceptors. |

| Rotatable Bonds | 1 | The bond between the carboxylic carbon and the aromatic ring allows for rotation, giving the molecule limited conformational flexibility. |

Disclaimer: The properties listed above are computationally predicted. While useful for estimation, they must be validated by rigorous experimental determination as described in the following sections.

Section 1: Solid-State Properties and Purity Assessment

Melting Point

This method remains the standard for its simplicity, accuracy, and small sample requirement.

Causality of Experimental Design: The choice of a slow heating rate (1-2 °C/min) near the expected melting point is crucial.[7] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an inaccurately wide and elevated melting range. The initial rapid heating phase is a time-saving measure to find the approximate melting temperature.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry 4-Bromo-2,5-dichlorobenzoic acid onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder.[8]

-

Sample Loading: Invert the capillary and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is ideal.[9]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[7]

-

Rapid Pre-heating (Optional): If the melting point is unknown, heat the block rapidly to obtain an approximate value. Allow the block to cool sufficiently before proceeding.

-

Accurate Determination: Heat the block at a controlled rate. Once the temperature is ~15-20 °C below the approximate melting point, reduce the heating rate to 1-2 °C per minute.[7]

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts completely. The melting point is reported as the range T₁ – T₂.[10]

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Solubility Profile

Solubility is a cornerstone of drug development and process chemistry. For an active pharmaceutical ingredient (API), poor aqueous solubility can cripple bioavailability.[11] In process chemistry, solubility in various organic solvents dictates the choice of reaction media, crystallization solvents, and purification techniques. Given its high predicted logP, 4-Bromo-2,5-dichlorobenzoic acid is expected to be sparingly soluble in water but more soluble in organic solvents.[1]

The shake-flask method is universally regarded as the 'gold standard' for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[12][13]

Causality of Experimental Design: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid.[12] Using a significant excess of the solid ensures that saturation is achieved and maintained. The extended shaking/agitation period (e.g., 24 hours) is necessary to ensure this equilibrium is fully established, which is why this is a measure of thermodynamic solubility, not the faster, often less stable kinetic solubility.[14] Subsequent phase separation (filtration or centrifugation) is critical to remove all undissolved solids before concentration analysis, as their presence would artificially inflate the measured solubility.[11]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Bromo-2,5-dichlorobenzoic acid to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed, screw-cap vial or flask. Ensure enough solid is added so that it remains visible after the equilibration period.[12]

-

Equilibration: Place the sealed container in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C) and agitate for a defined period, typically 24 hours, to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.[11]

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Acidity and Ionization State

pKa (Acid Dissociation Constant)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid like 4-Bromo-2,5-dichlorobenzoic acid, the pKa value is critical for predicting its charge state in physiological environments (pH ~7.4), which profoundly impacts its solubility, membrane transport, and receptor binding. The electron-withdrawing effects of the two chlorine atoms and, to a lesser extent, the bromine atom are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2).

Potentiometric titration is a highly precise and standard method for pKa determination.[15] It directly measures the change in pH of a solution as a titrant is added, allowing for the empirical determination of the acid's inflection point.

Causality of Experimental Design: The methodology is based on the Henderson-Hasselbalch equation. As a strong base (e.g., NaOH) is added to the weak acid, the acid is converted to its conjugate base. At the half-equivalence point—where exactly half of the acid has been neutralized—the concentrations of the acid and its conjugate base are equal.[16] At this specific point, the pH of the solution is equal to the pKa of the acid. Plotting pH versus the volume of titrant added generates a titration curve, and the pKa is found at the midpoint of the buffer region (the flattest part of the curve).[16]

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of 4-Bromo-2,5-dichlorobenzoic acid in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 0.01 M).[15]

-

Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[16]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).

-

Titration: While stirring, add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the volume of titrant required to reach the equivalence point (the steepest point of the curve, often found using a first or second derivative plot). The volume at the half-equivalence point is half of this value. The pH recorded at the half-equivalence point is the pKa of the compound.[16]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized compound. While experimental spectra for 4-Bromo-2,5-dichlorobenzoic acid are not currently available in public databases, this section outlines the expected spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, the two remaining aromatic protons are not adjacent and therefore will not exhibit spin-spin coupling with each other, appearing as sharp singlets. The acidic proton of the carboxylic acid will appear as a very broad singlet at a significantly downfield chemical shift (often > δ 10-12 ppm), which would disappear upon shaking the sample with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display 7 distinct signals.[17] The carboxyl carbon will be the most downfield signal (typically δ 165-185 ppm). The six aromatic carbons will appear in the δ 120-140 ppm region. Four of these signals will correspond to carbons bearing a substituent (C-Br, C-Cl x2, C-COOH), and two will correspond to carbons bearing a hydrogen atom. The precise chemical shifts are influenced by the additive effects of the halogen and carboxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. The electron-withdrawing nature of the aromatic ring and halogens may shift this to a slightly higher wavenumber.

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-Br Stretches: These appear in the fingerprint region, typically below 1100 cm⁻¹ and 700 cm⁻¹ respectively, and can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a complex molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting pattern of M, M+2, M+4, and M+6 peaks will be highly characteristic and can be used to confirm the presence of one bromine and two chlorine atoms in the molecule. The most abundant peak will correspond to the monoisotopic mass of the compound.

Conclusion

4-Bromo-2,5-dichlorobenzoic acid is a compound of significant interest for synthetic applications. While experimental data on its physicochemical properties are sparse, this guide establishes a framework for their rigorous determination. By employing authoritative protocols such as capillary melting point determination, the shake-flask method for solubility, and potentiometric titration for pKa, researchers can generate the reliable, high-quality data necessary to unlock the full potential of this versatile chemical intermediate. The principles and workflows detailed herein provide a robust foundation for any scientist or developer aiming to incorporate this compound into their research and development programs.

References

-

Protocols.io. (2024) Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

-

University of Calgary. Melting point determination. [Online] Available at: [Link]

-

Al-Quds Open University. (2021) experiment (1) determination of melting points. [Online] Available at: [Link]

-

Dissolution Technologies. (2014) Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online] Available at: [Link]

-

ACS Omega. (2020) Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Online] Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2014) A review of methods for solubility determination in biopharmaceutical drug characterization. [Online] Available at: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Online] Available at: [Link]

-

Clarion University. Determination of Melting Point. [Online] Available at: [Link]

-

PubMed. (2017) A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration. [Online] Available at: [Link]

-

JoVE. (2017) Video: Melting Point Determination of Solid Organic Compounds. [Online] Available at: [Link]

-

PubChemLite. 4-bromo-2,5-dichlorobenzoic acid (C7H3BrCl2O2). [Online] Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online] Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Online] Available at: [Link]

-

Oakwood Chemical. 4-Bromo-2,5-dichlorobenzoic acid. [Online] Available at: [Link]

-

PubChem. 4-Bromo-2-chlorobenzoic acid. [Online] Available at: [Link]

-

SpectraBase. 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

-

PubChem. 4-Bromobenzoic acid. [Online] Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [Online] Available at: [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-. [Online] Available at: [Link]

-

PubChemLite. 4-bromo-2,5-dichlorobenzoic acid (C7H3BrCl2O2). [Online] Available at: [Link]

-

PubChem. 5-Bromo-2-chlorobenzoic acid. [Online] Available at: [Link]

-

Chemsrc. 4-Bromo-1,2-dichlorobenzene. [Online] Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Online] Available at: [Link]

-

SIELC Technologies. 4-Bromo-2-chlorobenzoic acid. [Online] Available at: [Link]

-

ResearchGate. FT-IR spectra of starting materials 2,5-dibromobenzoic acid (a),... [Online] Available at: [Link]

-

SIELC Technologies. 4-Bromobenzoic acid. [Online] Available at: [Link]

-

NIST WebBook. 2-Bromo-5-chlorobenzoic acid. [Online] Available at: [Link]

-

Wikipedia. 4-Chlorobenzoic acid. [Online] Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 4-bromo-2,5-dichlorobenzoic acid (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromo-2,5-dichlorobenzoic acid [oakwoodchemical.com]

- 5. 4-溴-2-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-2,6-dichlorobenzoic Acid | 232275-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. enamine.net [enamine.net]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

4-Bromo-2,5-dichlorobenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-2,5-dichlorobenzoic acid

Abstract

4-Bromo-2,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal structural motif and versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical development and materials science, where the precise arrangement of its substituents dictates reactivity and biological interactions. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methodologies, and explores its physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate.

Core Molecular Identity and Physicochemical Properties

4-Bromo-2,5-dichlorobenzoic acid is a derivative of benzoic acid characterized by the presence of three halogen substituents on the aromatic ring. The specific placement of one bromine and two chlorine atoms, in addition to the carboxylic acid group, creates a unique electronic and steric environment that is fundamental to its chemical behavior.

The core properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 885532-41-2 | [1][2] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1][2][3] |

| Molecular Weight | 269.91 g/mol | [1] |

| IUPAC Name | 4-bromo-2,5-dichlorobenzoic acid | |

| SMILES | C1=C(C(=CC(=C1C(=O)O)Cl)Br)Cl | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| LogP | 3.4541 | [1] |

The TPSA and LogP values are critical computational metrics in drug discovery. A TPSA of 37.3 Ų suggests good potential for cell membrane permeability, while a LogP of 3.45 indicates significant lipophilicity, an important factor in determining a compound's pharmacokinetic profile.

Caption: 2D representation of 4-Bromo-2,5-dichlorobenzoic acid.

Spectroscopic Signature and Structural Elucidation

The definitive confirmation of the molecular structure of 4-Bromo-2,5-dichlorobenzoic acid relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Experimental Protocol: General Approach to Structural Analysis

-

Sample Preparation : Dissolve a high-purity sample (≥97%) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a mull for IR spectroscopy. For mass spectrometry, dissolve the sample in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition : Acquire ¹H NMR, ¹³C NMR, IR, and MS spectra using standard instrument parameters.

-

Spectral Interpretation : Analyze the resulting spectra to identify characteristic signals, shifts, and patterns corresponding to the expected functional groups and atomic arrangement.

-

Structural Confirmation : Correlate the data from all spectroscopic methods to build a self-consistent and unambiguous structural assignment.

| Technique | Expected Signature | Rationale |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm). One broad singlet for the carboxylic acid proton (δ > 10 ppm). | The two protons on the aromatic ring are in different chemical environments and do not have adjacent protons to couple with, resulting in two distinct singlets. The acidic proton of the COOH group is typically broad and significantly downfield. |

| ¹³C NMR | Seven distinct signals. Six in the aromatic region (δ 110-140 ppm) and one for the carboxyl carbon (δ > 165 ppm). | The molecule has seven unique carbon atoms. The signals for carbons bonded to halogens (C-Br, C-Cl) will be shifted according to the electronegativity and heavy atom effect. The carboxyl carbon is significantly deshielded. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹). Strong C=O stretch (~1700 cm⁻¹). C-Cl stretch (~600-800 cm⁻¹). C-Br stretch (~500-600 cm⁻¹). | These absorption bands are characteristic of a carboxylic acid. The broadness of the O-H band is due to hydrogen bonding. The C=O stretch is a strong, sharp indicator of the carbonyl group. Halogen stretches appear in the fingerprint region. |

| Mass Spectrometry | A complex molecular ion (M⁺) cluster. | The presence of bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio) results in a highly characteristic isotopic pattern (M, M+2, M+4, M+6), which provides definitive confirmation of the elemental composition. |

Role in Synthetic Chemistry

4-Bromo-2,5-dichlorobenzoic acid is not typically an end-product but rather a crucial intermediate. Its value lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

Key Applications

-

Pharmaceutical Synthesis : It serves as a key starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] Its rigid, substituted core can be elaborated into more complex structures with specific biological activities. For instance, related bromo-chlorobenzoic acid derivatives are essential for creating certain antidiabetic drugs like Dapagliflozin and Empagliflozin.[5]

-

Agrochemicals : The compound is used to build novel herbicides and pesticides.[4][6][7] The specific halogenation pattern can be fine-tuned to achieve desired efficacy and selectivity against target pests or weeds.

-

Materials Science : It can be incorporated into specialty polymers, dyes, or other functional materials to enhance properties such as thermal stability, chemical resistance, or optical characteristics.[4][6][7]

Caption: Synthetic utility of 4-Bromo-2,5-dichlorobenzoic acid.

A common synthetic approach to access halogenated benzoic acids involves the direct halogenation of a simpler benzoic acid precursor or the oxidation of a corresponding halogenated toluene. More sophisticated routes may involve diazotization of an amino group followed by a Sandmeyer-type reaction to introduce a halogen.

Safety, Handling, and Storage

As a laboratory chemical, 4-Bromo-2,5-dichlorobenzoic acid requires careful handling to minimize exposure and ensure safety.

-

Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE is mandatory. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10] When handling the solid powder, a dust mask or respirator may be necessary to avoid inhalation.[8]

-

Handling : All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[8][10]

-

Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

First Aid : In case of skin contact, wash immediately with plenty of soap and water.[8][9] For eye contact, rinse cautiously with water for several minutes.[8][9] If inhaled, move the person to fresh air.[8][9] In all cases of significant exposure or if irritation persists, seek medical attention.

Conclusion

The molecular structure of 4-Bromo-2,5-dichlorobenzoic acid is precisely defined by a 1,2,4,5-substituted benzene ring. This specific arrangement of a carboxylic acid, a bromine atom, and two chlorine atoms imparts distinct spectroscopic signatures and a versatile reactivity profile. Its primary role as a chemical intermediate in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical sectors, underscores the importance of understanding its core structure and properties. Proper analytical characterization and adherence to safety protocols are paramount for its effective and safe utilization in research and development.

References

-

ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Online] Available at: [Link]

-

Capot Chemical. Specifications of 4-Bromo-2,5-dichlorobenzoic acid. [Online] Available at: [Link]

-

PubChem. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829. [Online] Available at: [Link]

-

PubChemLite. 4-bromo-2,5-dichlorobenzoic acid (C7H3BrCl2O2). [Online] Available at: [Link]

-

Prasfarma. Key Applications of 2-Amino-4-bromo-5-chlorobenzoic Acid in Chemical Industry. [Online] Available at: [Link]

-

Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Online] Available at: [Link]

- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

- 1. chemscene.com [chemscene.com]

- 2. capotchem.com [capotchem.com]

- 3. PubChemLite - 4-bromo-2,5-dichlorobenzoic acid (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. echemi.com [echemi.com]

4-Bromo-2,5-dichlorobenzoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dichlorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for 4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2), a halogenated aromatic carboxylic acid with significant potential as a building block in the pharmaceutical, agrochemical, and materials science sectors.[1] By leveraging established principles of organic synthesis, this document outlines two primary strategic approaches: the electrophilic bromination of a dichlorinated precursor and a Sandmeyer reaction from a substituted aniline. The guide offers a detailed retrosynthetic analysis, mechanistic insights, step-by-step experimental protocols for the most promising route, and a comparative analysis to aid researchers in selecting the optimal pathway based on available resources and strategic objectives.

Introduction and Retrosynthetic Analysis

4-Bromo-2,5-dichlorobenzoic acid is a polysubstituted benzene derivative.[2][3][4] Its utility in drug development and chemical manufacturing stems from the unique reactivity conferred by its substituent pattern: a carboxylic acid group for derivatization (e.g., amide or ester formation) and three distinct halogen atoms (Br, Cl) that can serve as handles for cross-coupling reactions or influence the molecule's electronic and lipophilic properties.

A logical approach to designing its synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials.

Retrosynthetic Pathways

Two logical disconnections for 4-Bromo-2,5-dichlorobenzoic acid are presented below.

-

C-Br Bond Disconnection: This approach suggests an electrophilic bromination of a pre-existing dichlorobenzoic acid derivative. The primary challenge is achieving the correct regioselectivity.

-

C-COOH Bond Disconnection: This strategy involves the oxidation of a methyl group from a precursor like 4-bromo-2,5-dichlorotoluene.[5] This pathway often provides excellent regiocontrol, as the directing effects for the initial bromination are more predictable.

-

C-N to C-Br Transformation: A third strategy involves the conversion of an amino group to a bromine atom via a diazonium salt intermediate (Sandmeyer reaction).[6][7] This is a powerful method for installing halogens in positions that are not easily accessible through direct electrophilic substitution.

Caption: Retrosynthetic analysis of 4-Bromo-2,5-dichlorobenzoic acid.

Synthesis Pathway I: Direct Bromination of 2,5-Dichlorobenzoic Acid

This pathway is conceptually the most direct, involving the electrophilic aromatic substitution of 2,5-dichlorobenzoic acid.

Mechanism and Regioselectivity:

The key challenge in this approach is controlling the position of bromination. The benzoic acid ring is substituted with three groups:

-

-COOH (Carboxylic Acid): A meta-director and a deactivating group.

-

-Cl (Chloro) at C2 and C5: Ortho-, para-directors and deactivating groups.

The directing effects are conflicting. The chlorine atoms at positions 2 and 5 will direct incoming electrophiles to positions 3, 4, and 6. The carboxylic acid group at C1 will direct to positions 3 and 5. The position C5 is already substituted. The combined effect makes position 4 a likely, but not exclusive, target for bromination. However, steric hindrance from the adjacent chlorine at C5 and the potential for bromination at C3 or C6 could lead to a mixture of isomers, complicating purification and reducing the overall yield.[8]

Proposed Reaction:

A typical procedure involves reacting 2,5-dichlorobenzoic acid with bromine in a suitable solvent, often with a catalyst to enhance the electrophilicity of the bromine.

Caption: Pathway I: Direct bromination of 2,5-dichlorobenzoic acid.

Synthesis Pathway II: Bromination of 2,5-Dichlorotoluene and Subsequent Oxidation

This two-step pathway offers superior regiochemical control compared to the direct bromination of the benzoic acid.

Step 1: Electrophilic Bromination of 2,5-Dichlorotoluene

The synthesis begins with 2,5-dichlorotoluene. The directing effects of the substituents are now synergistic:

-

-CH₃ (Methyl): An ortho-, para-director and an activating group.

-

-Cl (Chloro) at C2 and C5: Ortho-, para-directors and deactivating groups.

The activating methyl group is the dominant director. It strongly favors substitution at its ortho (C6) and para (C4) positions. The C6 position is sterically hindered by the adjacent chlorine at C5. Therefore, the incoming electrophile (Br+) is overwhelmingly directed to the C4 position, yielding the desired 4-bromo-2,5-dichlorotoluene intermediate with high selectivity.[9]

Step 2: Oxidation of the Methyl Group

The methyl group of 4-bromo-2,5-dichlorotoluene is then oxidized to a carboxylic acid. This is a robust and high-yielding transformation commonly achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. Oxidation with KMnO₄ under basic or neutral conditions, followed by acidification, is a standard laboratory and industrial method for converting alkylbenzenes to benzoic acids.[10]

Caption: Pathway II: Synthesis via bromination and subsequent oxidation.

Synthesis Pathway III: Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for introducing a range of functional groups, including bromine, onto an aromatic ring by replacing a diazonium salt.[6][7][11] This pathway would begin with an aniline precursor, such as 4-amino-2,5-dichlorobenzoic acid.

Step 1: Diazotization

The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt.[11]

Step 2: Copper(I) Bromide Mediated Substitution

The resulting diazonium salt is then treated with copper(I) bromide (CuBr).[12] A single-electron transfer from Cu(I) to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). The aryl radical then reacts with a bromide species from the copper complex to form the final aryl bromide product, regenerating the Cu(I) catalyst.[12][13]

While highly effective, this pathway's viability depends on the commercial availability and cost of the starting aniline, 4-amino-2,5-dichlorobenzoic acid.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, cost, desired purity, and scalability. Pathway II is often preferred due to its high regioselectivity and reliance on common, well-understood reactions.

| Feature | Pathway I (Direct Bromination) | Pathway II (Oxidation Route) | Pathway III (Sandmeyer Route) |

| Starting Material | 2,5-Dichlorobenzoic acid | 2,5-Dichlorotoluene | 4-Amino-2,5-dichlorobenzoic acid |

| Number of Steps | 1 | 2 | 2 (from aniline) |

| Regiocontrol | Moderate to Poor | Excellent | Excellent |

| Key Challenge | Isomer separation | Handling strong oxidants | Availability of aniline precursor |

| Potential Yield | Lower due to side products | High | High, if precursor is available |

| Scalability | Challenging due to purification | Good | Good |

Detailed Experimental Protocol (Pathway II)

This protocol is a representative procedure for the synthesis of 4-Bromo-2,5-dichlorobenzoic acid via the bromination of 2,5-dichlorotoluene and subsequent oxidation.

Step 1: Synthesis of 4-Bromo-2,5-dichlorotoluene

Materials:

-

2,5-Dichlorotoluene

-

Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

-

Bromine (Br₂)

-

Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) (Note: CCl₄ is hazardous)

-

10% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2,5-dichlorotoluene (1 equivalent) in the chosen solvent (e.g., DCM).

-

Add the catalyst, anhydrous FeBr₃ (0.05 equivalents), to the solution.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add bromine (1.05 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture into a beaker containing an ice-cold 10% sodium bisulfite solution to destroy excess bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromo-2,5-dichlorotoluene.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Step 2: Synthesis of 4-Bromo-2,5-dichlorobenzoic acid

Materials:

-

4-Bromo-2,5-dichlorotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

10% Sodium hydroxide solution (optional)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-2,5-dichlorotoluene (1 equivalent) and water. A co-solvent like pyridine or tert-butanol can be used to improve solubility.

-

Add potassium permanganate (approx. 3-4 equivalents) in portions to the stirred mixture. The reaction is exothermic and should be controlled.

-

Heat the mixture to reflux (80-100 °C) and maintain for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite, washing the filter cake with hot water.

-

Combine the filtrate and washings. If the solution is not already basic, add 10% NaOH. At this stage, excess permanganate can be destroyed by adding a small amount of sodium bisulfite until the solution is colorless.

-

Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2.

-

A white precipitate of 4-Bromo-2,5-dichlorobenzoic acid will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

-

The purity can be assessed by melting point and spectroscopic methods.[14] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized 4-Bromo-2,5-dichlorobenzoic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Will verify the molecular weight (269.91 g/mol for C₇H₃BrCl₂O₂) and isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms.[4]

-

Melting Point: Comparison with literature values provides a good indication of purity.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H and C=O stretches.

Conclusion

The synthesis of 4-Bromo-2,5-dichlorobenzoic acid can be achieved through several viable pathways. While direct bromination of 2,5-dichlorobenzoic acid is the most straightforward route, it suffers from poor regioselectivity. The Sandmeyer reaction offers excellent control but is contingent on the availability of the aniline precursor. The two-step sequence involving the bromination of 2,5-dichlorotoluene followed by oxidation of the methyl group emerges as the most reliable and scalable strategy. This pathway provides superior regiochemical control during the critical bromination step, leading to a cleaner product and simplifying downstream purification, making it the recommended approach for laboratory and potential pilot-scale synthesis.

References

- Cook, A. H., & Jones, D. G. (1941). 4-Bromo-2-chlorobenzoic acid synthesis. Journal of the Chemical Society, 278-281.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzoic Acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

Testbook. (n.d.). Gattermann Reaction: Learn Definition, Mechanism, Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Gattermann reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Awad, W. I., & Al-Sabti, F. (1976). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Iraqi Chemical Society, 1(1), 57-62. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2,5-dichlorobenzoic acid (C7H3BrCl2O2). Retrieved from [Link]

- Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Quora. (2020). How to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

- Google Patents. (2009). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

-

LookChem. (n.d.). Cas 21739-92-4, 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-dichlorotoluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]

-

Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

-

YouTube. (2025). 4-Nitrotoluene to 2-bromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Environment Clearance. (n.d.). ANNEXURE – 1 Manufacturing Process. Retrieved from [Link]

-

YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-2,5-dichlorobenzoic acid [oakwoodchemical.com]

- 3. PubChemLite - 4-bromo-2,5-dichlorobenzoic acid (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. 4-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 117789394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. 4-BROMO-2,5-DICHLOROBENZOIC ACID(885532-41-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dichlorobenzoic Acid: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dichlorobenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it an important intermediate for accessing more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this target molecule, with a detailed focus on the selection of starting materials and the rationale behind the chosen synthetic routes. We will explore two principal pathways, evaluating their respective advantages and challenges to provide a thorough understanding for researchers in the field.

Strategic Approach 1: Synthesis via Diazotization and Sandmeyer Reaction of 2,5-Dichloroaniline

This classical and versatile approach utilizes a readily available starting material, 2,5-dichloroaniline, and proceeds through a diazonium salt intermediate. The overall strategy involves the sequential introduction of the bromo and carboxyl functionalities.

Causality of Experimental Choices

The selection of 2,5-dichloroaniline as a starting material is predicated on its commercial availability and the well-established chemistry of aromatic amines. The diazotization-Sandmeyer sequence is a reliable method for the regioselective introduction of a halogen onto an aromatic ring, which is often difficult to achieve through direct halogenation due to competing side reactions and the formation of isomeric mixtures.

Workflow Overview

Caption: Synthetic pathway from 2,5-dichloroaniline.

Detailed Experimental Protocols

Step 1: Diazotization of 2,5-Dichloroaniline

The diazotization of 2,5-dichloroaniline is a critical first step, converting the amino group into a versatile diazonium salt.[1][2][3] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.

-

Protocol:

-

In a flask equipped with a mechanical stirrer, add 2,5-dichloroaniline to a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2,5-dichlorobenzenediazonium chloride solution. The resulting solution is used directly in the next step without isolation.

-

Step 2: Sandmeyer Reaction to Yield 1-Bromo-2,5-dichlorobenzene

The Sandmeyer reaction is a copper-catalyzed substitution of the diazonium group with a bromide ion.[4][5] This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of substituents.[4][5]

-

Protocol:

-

In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

-

Cool the cuprous bromide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cuprous bromide solution with vigorous stirring.

-

Nitrogen gas will be evolved, and a dark-colored organic layer will form.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.

-

The organic layer, containing 1-bromo-2,5-dichlorobenzene, is then separated, washed, dried, and purified by distillation.

-

Step 3: Grignard Carboxylation to 4-Bromo-2,5-dichlorobenzoic Acid

The final step involves the conversion of the aryl bromide to a Grignard reagent, followed by carboxylation with carbon dioxide.[6][7][8] This is a highly effective method for introducing a carboxylic acid group onto an aromatic ring.

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 1-bromo-2,5-dichlorobenzene in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing of the solvent.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution in an ice bath and then pour it over crushed dry ice (solid CO₂).

-

Allow the mixture to warm to room temperature, and then quench with a dilute acid (e.g., HCl or H₂SO₄).

-

The product, 4-bromo-2,5-dichlorobenzoic acid, is then extracted with an organic solvent, washed, dried, and purified by recrystallization.

-

Strategic Approach 2: Synthesis via Oxidation of 4-Bromo-2,5-dichlorotoluene

This alternative route begins with a toluene derivative and introduces the carboxylic acid functionality in the final step through oxidation. The key challenge in this approach is the regioselective synthesis of the starting material, 4-bromo-2,5-dichlorotoluene.

Causality of Experimental Choices

This strategy is attractive because the oxidation of a benzylic methyl group to a carboxylic acid is a high-yielding and well-understood transformation.[9] The success of this route hinges on the ability to efficiently and selectively synthesize the required 4-bromo-2,5-dichlorotoluene.

Workflow Overview

Caption: Synthetic pathway from 2,5-dichlorotoluene.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 2,5-Dichlorotoluene

The directing effects of the two chlorine atoms and the methyl group on the aromatic ring will influence the position of bromination. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directors but are deactivating. The position para to the methyl group (position 4) is sterically accessible and electronically favored, making it the likely site of bromination.

-

Protocol:

-

In a flask protected from light, dissolve 2,5-dichlorotoluene in a suitable solvent such as acetic acid or a halogenated solvent.

-

Add a source of electrophilic bromine, such as N-bromosuccinimide (NBS), along with a catalytic amount of a strong acid like sulfuric acid.[6]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then poured into water, and the crude product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield crude 4-bromo-2,5-dichlorotoluene, which may require purification by chromatography or recrystallization.

-

Step 2: Oxidation of 4-Bromo-2,5-dichlorotoluene

The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate.[9]

-

Protocol:

-

In a round-bottom flask, suspend 4-bromo-2,5-dichlorotoluene in an aqueous solution of potassium permanganate.

-

Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-bromo-2,5-dichlorobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) will afford the pure product.

-

Comparative Analysis of Synthetic Routes

| Feature | Route 1: From 2,5-Dichloroaniline | Route 2: From 2,5-Dichlorotoluene |

| Starting Material | 2,5-Dichloroaniline | 2,5-Dichlorotoluene |

| Number of Steps | 3 | 2 |

| Key Reactions | Diazotization, Sandmeyer Reaction, Grignard Carboxylation | Electrophilic Bromination, Oxidation |

| Advantages | Well-established reactions, high regioselectivity in Sandmeyer reaction. | Fewer steps, potentially higher overall yield if bromination is selective. |

| Challenges | Handling of potentially unstable diazonium salts, anhydrous conditions for Grignard reaction. | Achieving high regioselectivity in the bromination step to avoid isomeric impurities. |

Conclusion

Both synthetic strategies presented offer viable pathways to 4-bromo-2,5-dichlorobenzoic acid. The choice of route will depend on the specific resources and expertise available to the researcher. The diazotization-Sandmeyer approach starting from 2,5-dichloroaniline is a robust and well-documented method, offering high regioselectivity. The alternative route, involving the oxidation of 4-bromo-2,5-dichlorotoluene, is more concise but requires careful control of the initial bromination step to ensure the desired isomer is obtained in high purity. By understanding the underlying chemical principles and the practical considerations of each step, researchers can confidently select and execute the synthesis of this important chemical intermediate.

References

- Google Patents. (n.d.). Method for diazotizing 2,5-dichloroaniline.

- Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.

- Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2015/095284 PROCESSES FOR THE DIAZOTIZATION OF 2,5-DICHLOROANILINES. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (2023). 2,5-Dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Grignard Reaction to form Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-dichlorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. krc.cecri.res.in [krc.cecri.res.in]

- 9. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

A Technical Guide to 4-Bromo-2,5-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2), a halogenated aromatic carboxylic acid. Due to its unique substitution pattern, this compound serves as a highly functionalized and valuable intermediate in synthetic organic chemistry. This document details its physicochemical properties, outlines a logical synthetic pathway, and explores its potential applications as a building block in the development of pharmaceuticals and advanced materials. The content is intended for researchers, chemists, and professionals in the field of drug development, offering insights into the compound's reactivity and utility.

Compound Identification and Structure

4-Bromo-2,5-dichlorobenzoic acid is a polysubstituted benzoic acid derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is unequivocally 4-Bromo-2,5-dichlorobenzoic acid . Its structure features a carboxylic acid group and three halogen substituents on the benzene ring, which imparts specific reactivity and makes it a strategic precursor in multi-step syntheses.

The structural arrangement of the substituents is critical. The carboxylic acid group at position 1, two chlorine atoms at positions 2 and 5, and a bromine atom at position 4 create a molecule with distinct electronic and steric properties, influencing its role in synthetic transformations.

Caption: 2D Chemical Structure of 4-Bromo-2,5-dichlorobenzoic acid.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data for 4-Bromo-2,5-dichlorobenzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 885532-41-2 | [1][2][3] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1][2][4] |

| Molecular Weight | 269.91 g/mol | [1][3] |

| Appearance | Solid (typically off-white powder) | [5] |

| SMILES | C1=C(C(=CC(=C1C(=O)O)Cl)Br)Cl | [1][4] |

| Predicted LogP | 3.4541 | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| Monoisotopic Mass | 267.86935 Da | [4] |

Spectroscopic Characterization (Predicted)

While public databases lack comprehensive experimental spectra for this specific compound, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 7.0-8.5 ppm). The distinct electronic environments of the two aromatic protons (at C-3 and C-6) would lead to separate, non-coupled signals.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon (δ > 160 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogen and carboxyl substituents.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition.

Synthesis and Purification

A validated, large-scale synthesis protocol for 4-Bromo-2,5-dichlorobenzoic acid is not extensively documented in public literature. However, a logical and effective synthetic route can be designed based on established principles of electrophilic aromatic substitution, starting from the commercially available 2,5-dichlorobenzoic acid.

Causality of the Synthetic Design: The starting material, 2,5-dichlorobenzoic acid, has two deactivating groups: the carboxylic acid (-COOH) and the chlorine atoms (-Cl). The -COOH group is a meta-director, while the -Cl atoms are ortho-, para-directors. The position C-4 is para to the C-1 carboxyl group's meta-directing influence and ortho to the C-5 chlorine's directing influence, making it a plausible site for electrophilic bromination, though reaction conditions would need to be optimized to overcome the deactivated nature of the ring.

Caption: Proposed workflow for the synthesis of 4-Bromo-2,5-dichlorobenzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, unoptimized procedure. Researchers must conduct their own optimization and safety assessments.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge 2,5-dichlorobenzoic acid and a catalytic amount of iron(III) bromide (FeBr₃). Add a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

-

Bromination: Slowly add a stoichiometric amount of liquid bromine (Br₂) via the dropping funnel at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer.

-

Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.

-

Validation: Confirm the identity and purity of the synthesized 4-Bromo-2,5-dichlorobenzoic acid using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Applications in Research and Drug Development

The synthetic value of 4-Bromo-2,5-dichlorobenzoic acid lies in the orthogonal reactivity of its functional groups. This allows it to serve as a versatile scaffold for building more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5][6]

-

Pharmaceutical Intermediates: Structurally related halogenated benzoic acids are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) and novel anticancer agents.[6] The compound is a potential precursor for SGLT2 inhibitors used in diabetes therapy.[7][8]

-

Agrochemical Synthesis: The toxophoric properties of halogenated aromatic rings make them common motifs in modern herbicides and fungicides.[5][6]

-

Material Science: This compound can be used in the synthesis of specialty polymers and liquid crystals where thermal stability and specific electronic properties are required.[5][6]

The different reactive sites on the molecule can be addressed selectively:

-

Carboxylic Acid: Can undergo esterification, amide bond formation, or reduction.

-

Aryl Halides: Can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.